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Introduction and Clinical Background

Glucose-6-phosphate dehydrogenase (G6PD) deficiency represents the most common human enzyme deficiency
worldwide, affecting an estimated 500 million people globally [1] [2]. This X-linked genetic disorder results in reduced
activity of the G6PD enzyme, which plays a critical role in protecting red blood cells from oxidative stress. Under normal
conditions, most individuals with G6PD deficiency remain asymptomatic; however, exposure to certain oxidative triggers
—including specific medications, infections, or foods such as fava beans—can precipitate acute hemolytic anemia [2] [3].
The clinical significance of G6PD deficiency has gained renewed attention with the approval of tafenoquine, an 8-

aminoquinoline antimalarial with known hemolytic potential in G6PD-deficient individuals.

Tafenoquine has emerged as a important therapeutic advancement for malaria prophylaxis and radical cure of Plasmodium
vivax malaria. Unlike primaquine, which requires 14-day administration, tafenoquine offers the advantage of single-dose
efficacy for radical cure due to its long terminal half-life of approximately 16 days [4] [5] [6]. This simplified dosing
regimen potentially improves adherence and treatment outcomes. However, both tafenoquine and primaquine can cause
severe hemolytic anemia in individuals with G6PD deficiency, necessitating rigorous safety assessment through G6PD
testing before administration [4] [5]. The World Health Organization (WHO) has recently prequalified the first G6PD
diagnostic test specifically to support safer administration of P. vivax malaria treatments, highlighting the global health

importance of this testing protocol [1].

G6PD Testing Methodologies

Accurate assessment of G6PD status is essential for safe tafenoquine administration. Multiple testing methodologies are

available, each with distinct operational characteristics, advantages, and limitations. The choice of testing methodology
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depends on the clinical setting, available resources, and the specific information requirements for tafenoquine treatment

decisions.

Qualitative G6PD Testing

Qualitative tests provide a binary determination of G6PD status as "deficient" or "normal" based on a colorimetric
reaction. These tests are typically rapid, easy to perform, and require minimal equipment, making them suitable for field
deployment in resource-limited settings. However, qualitative tests have significant limitations: they generally use a
predetermined threshold (often 30-40% of normal activity) and may misclassify individuals with intermediate deficiency,
particularly heterozygous females who may have enzyme activity levels near the threshold [7]. The 2024 WHO malaria
guidelines recommend qualitative tests only for identifying G6PD-deficient individuals who should not receive

tafenoquine, without providing specific activity levels [7].

Semi-Quantitative G6PD Testing

Semi-quantitative tests offer more refined classification by categorizing G6PD activity into multiple ranges (deficient,
intermediate, and normal) using fixed standard thresholds. The recently WHO-prequalified STANDARD G6PD System is
a semi-quantitative, near-patient solution designed for measurement of G6PD enzyme activity in capillary or venous
whole blood [1]. This system delivers results within minutes and can be used in both laboratory and non-laboratory
settings, providing a practical balance between accuracy and field-deployability. Semi-quantitative tests are particularly
valuable for identifying patients with intermediate G6PD activity (typically 30%-70% of normal), who may require

alternative dosing regimens or closer monitoring [7].

Quantitative G6PD Testing

Quantitative tests provide precise measurement of actual GEPD enzyme activity, typically reported in units per gram of
hemoglobin (U/g Hb). These laboratory-based assays, such as the POINTE G6PD Assay by HORIBA, offer the highest
accuracy for determining G6PD status [2]. Quantitative testing is considered the gold standard and is specifically
required by regulatory agencies including the U.S. Food and Drug Administration (FDA) before tafenoquine prescription
[5] [6]. These tests are essential for detecting intermediate deficiency in heterozygous females and for providing precise

enzyme activity levels to guide clinical decision-making.

Table 1: Comparison of G6PD Testing Methodologies
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Method L Turnaround Infrastructure Best Use
Principle Result Output .
Type Time Needs Cases
Qualitative Colorimetric Deficient/Normal (binary) 5-15 Minimal; point- Initial
reaction minutes of-care screening in
resource-
limited
settings
Semi- Enzymatic activity Deficient/Intermediate/Normal <10 minutes  Portable Field settings
Quantitative  with predefined (ranges) analyzer; requiring
thresholds point-of-care activity
stratification
Quantitative  Spectrophotometric ~ Exact numerical value (U/g 30-60 Laboratory Definitive
measurement Hb) minutes equipment testing;
heterozygous
female
detection

G6PD Activity Thresholds for Tafenoquine Eligibility

Establishing precise G6PD activity thresholds is critical for determining patient eligibility for tafenoquine therapy. Based
on clinical evidence and regulatory guidelines, specific thresholds have been defined to balance therapeutic efficacy with

safety concerns.

The minimum threshold for tafenoquine administration is set at >70% of normal G6PD activity, as recommended by the
FDA, WHO, and clinical guidelines [4] [7]. This conservative threshold provides a safety margin to mitigate the risk of
significant hemolysis. For individuals with intermediate G6PD activity (30%-70% of normal), the 2024 WHO guidelines
recommend alternative regimens such as low-dose primaquine (0.5 mg/kg/day for 14 days or 0.5 mg/kg/day for 7 days)
[7]. Patients with severe G6PD deficiency (<30% of normal activity) should not receive tafenoquine or primaquine due to

the high risk of severe hemolysis [7] [8].

Table 2: G6PD Activity Thresholds and Corresponding Treatment Recommendations

G6PD Activity Percentage of Tafenoquine . .
o Recommended Alternative Regimens
Level Normal Eligibility
Severely <30% Contraindicated Weekly primaquine (0.75 mg/kg for 8 weeks) with
Deficient close monitoring
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G6PD Activity Percentage of Tafenoquine . .
o Recommended Alternative Regimens
Level Normal Eligibility
Intermediate 30%-70% Contraindicated Daily primaquine (0.5 mg/kg for 14 days or 0.5
mg/kg for 7 days)
Normal >70% Approved Single-dose tafenoquine (300 mg for radical cure)

It is important to note that G6PD activity may be falsely elevated during acute hemolytic episodes or recent blood
transfusions, as older erythrocytes with lower enzyme activity are preferentially destroyed, leaving younger cells with
higher activity. In such cases, testing should be repeated approximately 3 months after the hemolytic episode to establish a

reliable baseline measurement [2].

Comprehensive Testing and Treatment Protocol

Implementing a standardized protocol for G6PD testing before tafenoquine administration ensures patient safety while
facilitating appropriate access to this important antimalarial therapy. The following section outlines a comprehensive step-

by-step protocol based on current evidence and guidelines.

Patient Assessment and Selection

The testing protocol begins with comprehensive patient assessment to identify individuals who may benefit from
tafenoquine therapy. Candidates include patients >16 years old (>18 for prophylaxis) with confirmed P. vivax or P. ovale
malaria requiring radical cure, or travelers to malaria-endemic regions seeking chemoprophylaxis [5] [6].
Contraindications must be thoroughly evaluated, including pregnancy, lactation (unless infant G6PD status is known to

be normal), known G6PD deficiency, and history of psychotic disorders [4] [5].

Specimen Collection and Handling

For quantitative and semi-quantitative testing, venous whole blood collected in EDTA tubes is recommended. Capillary
blood sampling may be used with specific point-of-care devices validated for this specimen type [1] [2]. Specimens should
be processed within 24 hours of collection and stored at room temperature, as refrigeration can artificially decrease GGPD

activity. Hemolyzed samples should be rejected, as they may yield inaccurate results [2].

Testing Procedure and Interpretation
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The testing procedure varies by methodology but generally includes sample lyses to release erythrocyte contents, followed
by enzymatic reaction measurement. For quantitative tests like the POINTE G6PD Assay, the protocol involves a single 5-
minute lyses step before automated analysis on clinical chemistry systems [2]. For the WHO-prequalified STANDARD
G6PD System, the process involves applying blood to a test strip and inserting it into a handheld analyzer for semi-

quantitative results within minutes [1].

Result interpretation must account for the specific reference ranges established by the test manufacturer and the
population-specific normal values. The normal range for G6PD activity typically falls between 4.5-13.5 U/g Hb, though
laboratories should establish their own reference ranges based on local population data [2]. Results should be reported with

clear interpretation guidance regarding tafenoquine eligibility based on the >70% activity threshold.

Tafenoquine Administration and Follow-up

For eligible patients with G6PD activity >70% of normal, tafenoquine may be administered as a single 300 mg dose (two
150 mg tablets) for radical cure of P. vivax malaria, ideally overlapping with blood-stage treatment such as chloroquine [5]
[9]. For prophylaxis, the recommended regimen is 200 mg daily for 3 days before travel, followed by 200 mg weekly

during exposure, and a final 200 mg dose one week after the last travel dose [5] [6].

Patients should receive comprehensive counseling about potential adverse effects, including the possibility of mild to
moderate hemolysis (evidenced by dark urine, fatigue, or jaundice), gastrointestinal symptoms, headache, and dizziness.
The importance of follow-up monitoring should be emphasized, particularly for patients receiving tafenoquine in areas

without routine access to healthcare facilities.

The following diagram illustrates the complete clinical decision pathway for GG6PD testing and tafenoquine

administration:
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>6PD Activity Assessment

Activity <30% Activity >70%
Severely Deficient Normal

Tafenoquine CONTRAINDICATED Tafenoquine CONTRAINDICATED Tafenoquine APPROVED
Consider weekly primaquine Administer daily primaquine * Radical cure: Single 300 mg dose
(0.75 mg/kg for 8 weeks) (0.5 mg/kg for 14 days or * Prophylaxis: 200 mg loading
with close monitoring 0.5 mg/kg for 7 days) then weekly maintenance

Monitor for hemolysis:
» Symptoms education

« Day 5 and 14 follow-up
» Hemoglobin check if symptomatic

Click to download full resolution via product page

Clinical Decision Pathway for G6PD Testing Before Tafenoquine Administration

Safety Monitoring and Adverse Event Management

Vigilant safety monitoring is essential following tafenoquine administration, even in patients with confirmed normal
G6PD activity. Clinical studies have reported asymptomatic decreases in hemoglobin in some patients, though these

typically resolve without intervention [6] [10].
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Monitoring Protocol

A structured monitoring protocol should include assessment for signs of hemolysis on days 5 and 14 post-treatment. Key
monitoring parameters include hemoglobin/hematocrit levels, urine color changes (specifically for hemoglobinuria), vital
signs, and symptoms such as fatigue, jaundice, shortness of breath, or tachycardia [10]. In the recent Thailand
implementation study, adverse events possibly related to hemolysis were reported in 46.3% of tafenoquine recipients,

though no confirmed cases of drug-induced acute hemolytic anemia requiring intervention were identified [10].

Management of Hemolytic Events

If significant hemolysis occurs, prompt intervention is required. This includes immediate discontinuation of tafenoquine
(though given its long half-life, this may have limited effect), hydration to maintain renal perfusion, and in severe cases,
blood transfusion. Patients should be advised to seek immediate medical attention if they experience dark urine, yellowing
of skin or eyes, or severe fatigue [4] [6]. The risk-benefit assessment should consider that despite the hemolysis risk,
tafenoquine provides important therapeutic advantages for preventing P. vivax relapses, which themselves cause hemolytic

episodes.

Implementation Considerations and Global Perspectives

Successful implementation of G6PD testing protocols requires consideration of operational, economic, and regional
factors that influence testing feasibility and treatment access. Recent evidence demonstrates that point-of-care
quantitative G6PD testing prior to tafenoquine administration is operationally feasible within diverse healthcare systems,

including resource-limited settings [9] [10].

The PAVE-Peru study conducted in collaboration with Medicines for Malaria Venture (MMV) and Universidad Peruana
Cayetano Heredia demonstrated the feasibility, safety, and health-system readiness for implementing single-dose
tafenoquine alongside point-of-care quantitative G6PD testing in routine care [9]. This evidence directly informed Peru's
decision to adopt tafenoquine and G6PD testing into its National Treatment Guidelines in 2025, making it the second Latin
American country after Brazil to embrace these tools [9]. Similarly, a 2025 observational study in Thailand confirmed
100% appropriate use of tafenoquine following quantitative G6PD testing across seven implementation sites, supporting

the scalability of this approach in areas with active P. vivax transmission [10].

The economic implications of G6PD testing must be balanced against the costs of repeated malaria episodes due to
relapses and the substantial burden of managing hemolytic crises in undiagnosed G6PD-deficient individuals. The WHO
prequalification of the first G6PD diagnostic test in December 2024 is expected to improve global access to quality-

assured tests and facilitate safer tafenoquine administration [1]. This development aligns with WHO's synchronized
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processes for health product recommendation and prequalification, aimed at reducing the time required to bring vital health

products to low- and lower-middle-income countries [1].

Conclusion

G6PD testing represents an essential safety requirement before tafenoquine administration, effectively balancing the
therapeutic benefits of this advanced antimalarial against the significant risks of hemolysis in GEPD-deficient individuals.
The implementation of standardized testing protocols using quantitative or semi-quantitative methods enables

stratification of patients based on enzyme activity levels, guiding appropriate treatment decisions.

Recent advancements in point-of-care testing technologies and their successful implementation across diverse healthcare
settings demonstrate the feasibility of expanding access to safe tafenoquine administration. The growing body of evidence
from countries including Peru, Brazil, and Thailand provides a robust framework for global scale-up, supported by WHO
prequalification of diagnostic tests and updated treatment guidelines. As malaria elimination efforts intensify, particularly
for relapsing P. vivax, the integration of G6PD testing into routine care protocols will be essential for maximizing

therapeutic benefits while minimizing patient risks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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